Divergent Lipophilicity: LogP Gap Between Ortho-Tolyl and Phenoxypropyl Analogs
Methyl-(3-O-tolyl-propyl)-amine (CAS 100054-30-6) displays a calculated LogP of approximately 2.9 [1], significantly higher than its direct oxygen-containing analog Methyl-(3-O-tolyloxy-propyl)-amine (CAS 883545-20-8), which has a reported LogP of 2.37 [2]. This LogP elevation of roughly 0.5 units suggests enhanced membrane permeability and potentially greater CNS penetration for the carbon-linked ortho-tolyl scaffold, consistent with its proposed blood-brain barrier permeability [1]. The difference arises from the replacement of the polar ether oxygen with a methylene group, reducing hydrogen-bond acceptor count and increasing hydrocarbon character.
| Evidence Dimension | Lipophilicity (calculated LogP) |
|---|---|
| Target Compound Data | LogP ≈ 2.9 (C₁₁H₁₇N; carbon-linked ortho-tolyl) |
| Comparator Or Baseline | Methyl-(3-O-tolyloxy-propyl)-amine (CAS 883545-20-8; C₁₁H₁₇NO): LogP = 2.37 |
| Quantified Difference | ΔLogP ≈ +0.53 (target more lipophilic by ~0.5 log units) |
| Conditions | In silico prediction (octanol-water partition coefficient); MolAid database for target; Molbase/Chemsrc for comparator |
Why This Matters
Higher lipophilicity directly influences tissue distribution and CNS exposure in pharmacological screening; procurement of the correct analog avoids confounding in vivo PK data.
- [1] MolAid. N-Methyl-3-(2-methylphenyl)propan-1-amine (CAS 100054-30-6). Calculated Properties: LogP 2.9. URL: https://www.molaid.com/MS_99425 (accessed 2026-05-13). View Source
- [2] Molbase. METHYL-(3-O-TOLYLOXY-PROPYL)-AMINE (CAS 883545-20-8): LogP 2.3742. URL: https://qiye.molbase.cn (accessed 2026-05-13). View Source
